molecular formula C10H10ClFN2O B1450687 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride CAS No. 1965309-02-7

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride

Cat. No.: B1450687
CAS No.: 1965309-02-7
M. Wt: 228.65 g/mol
InChI Key: BKVHFJFRRQFCQJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride is a chemical compound that features a fluorinated phenyl group attached to an oxazole ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-fluorobenzaldehyde and amino acids.

    Attachment of the Methylamine Group: The oxazole ring is then reacted with methylamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group and oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-phenyl-oxazole: Lacks the methylamine group.

    2-Fluoro-phenyl-methylamine: Lacks the oxazole ring.

    2-Fluoro-phenyl-oxazol-4-yl-methylamine: Lacks the hydrochloride salt form.

Uniqueness

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride is unique due to the presence of both the oxazole ring and the methylamine group, which can confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

[2-(2-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVHFJFRRQFCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride
Reactant of Route 2
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride
Reactant of Route 4
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Fluoro-phenyl)-oxazol-4-yl-methylaminehydrochloride

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